molecular formula C8H11NO3S B8653665 N-methoxy-4-methylbenzenesulfonamide

N-methoxy-4-methylbenzenesulfonamide

Cat. No. B8653665
M. Wt: 201.25 g/mol
InChI Key: OVYCWRCUZIIORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06586617B1

Procedure details

Methoxylamine (9.00 g (108 mmol) was suspended in pyridine (30.0 ml). To this, under cooling with ice and with stirring, p-toluenesulfonyl chloride (19.07 g (100 mmol)) was added and the mixture was stirred under cooling with ice for 30 minutes and at room temperature for 2 hours. Water (200.0 ml) was added to the reaction mixture to bring about separation of crystals. After 30 minutes' stirring, the crystals were filtered and washed to give 20.26 g (99%) of N-methoxy-p-toluenesulfonamide as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.07 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([NH2:3])[CH3:2].[C:4]1([CH3:14])[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1.O>N1C=CC=CC=1>[CH3:2][O:1][NH:3][S:10]([C:7]1[CH:8]=[CH:9][C:4]([CH3:14])=[CH:5][CH:6]=1)(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C)N
Step Two
Name
Quantity
19.07 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To this, under cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
to bring about separation of crystals
STIRRING
Type
STIRRING
Details
After 30 minutes' stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
CONS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.26 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.